Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate is classified as an amide derived from octadecanoic acid (stearic acid) and dimethylaminopropylamine. Its IUPAC name is N-[3-(dimethylamino)propyl]octadecanamide, and it has the molecular formula with a molecular weight of 368.6400 g/mol. The compound is listed under several databases, including PubChem (CAS Registry Number 7651-02-7) and ChemIDplus, which provide detailed chemical information and safety data .
The synthesis of Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate typically involves the reaction of octadecanoic acid with dimethylaminopropylamine in the presence of acetic anhydride or acetic acid to form the monoacetate derivative. The following steps outline a general synthetic pathway:
This synthetic route highlights the importance of controlling reaction conditions such as temperature and time to optimize yield and purity.
The molecular structure of Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate can be represented using various chemical notation systems:
InChI=1S/C23H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h4-22H2,1-3H3,(H,24,26)
This structure indicates a long hydrophobic hydrocarbon chain (octadecane), which contributes to its amphiphilic properties due to the presence of both hydrophobic (alkane) and hydrophilic (amine and acetate) functional groups. The compound's three-dimensional conformation can be visualized using computational chemistry software for further analysis.
Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in drug formulation.
The mechanism of action for Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate primarily involves its interaction with biological membranes due to its amphiphilic nature. It may function as a surfactant or emulsifier in formulations:
Research into the specific mechanisms requires further investigation into cellular assays and pharmacological studies.
The physical and chemical properties of Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate include:
These properties suggest that the compound could be utilized in formulations requiring both hydrophilic and hydrophobic characteristics.
Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate has several scientific applications:
The versatility of this compound makes it an area of interest for further research in pharmaceutical sciences and material chemistry.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: